Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery
Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Characterization of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine
In the landscape of contemporary drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to late-stage attrition of drug candidates is suboptimal physicochemical properties.[1] These fundamental characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[2][3] A thorough understanding of these properties is therefore not merely an academic exercise but a critical prerequisite for the rational design and optimization of successful therapeutics.[4]
This guide provides a comprehensive framework for the physicochemical characterization of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, a substituted pyrrolidine derivative of interest. While specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the critical assays, explains the causality behind experimental choices, and provides field-proven protocols to generate a robust and reliable physicochemical data package. The methodologies described herein are designed to be self-validating systems, ensuring data integrity and enabling informed decision-making throughout the drug discovery pipeline.
Molecular Overview and Structural Attributes
1-(5-Bromo-2-methoxyphenyl)pyrrolidine is a molecule that incorporates several key structural features relevant to its potential pharmacological activity and physicochemical behavior. The pyrrolidine ring is a common motif in many biologically active compounds.[5][6][7] The substituted phenyl ring, featuring a bromine atom and a methoxy group, will significantly influence its electronic and steric properties, thereby impacting its interactions with biological targets and its metabolic stability.
Table 1: Core Molecular Identifiers for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine
| Identifier | Value |
| Molecular Formula | C₁₁H₁₄BrNO |
| Molecular Weight | 256.14 g/mol |
| CAS Number | 229177-52-0 |
| Chemical Structure |
Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior
The ionization constant, or pKa, is arguably one of the most critical physicochemical parameters. It dictates the extent of a molecule's ionization at a given pH, which in turn affects its solubility, permeability, and target binding. For 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, the tertiary amine within the pyrrolidine ring is the primary basic center. Understanding its pKa is essential for predicting its behavior in different physiological compartments, such as the stomach (low pH) and the intestine (higher pH).
Recommended Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely accepted method for determining the pKa of ionizable compounds.[8][9]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a calibrated pH electrode. The pKa is determined from the midpoint of the resulting titration curve, where the concentrations of the ionized and non-ionized species are equal.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to low aqueous solubility. Dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum.
-
Titration Setup: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode and a micro-burette for precise titrant delivery.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.
Alternative Protocol: UV-Metric Titration
For compounds with a suitable chromophore that changes upon ionization, or for samples with limited quantity or poor solubility, UV-metric titration is an excellent alternative.[8][10]
Principle: The UV-Vis absorbance of the compound is measured at multiple wavelengths as a function of pH. The pKa is determined by fitting the absorbance data to a sigmoidal curve, with the inflection point corresponding to the pKa.[10]
Workflow Diagram:
Caption: Workflow for pKa determination using UV-metric titration.
Lipophilicity (LogP and LogD): Gauging Membrane Permeability and Beyond
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[11] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species between n-octanol and water, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
Recommended Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional "gold standard" for LogP determination due to its accuracy.[12]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Partitioning: Add a known amount of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD).
-
Equilibration: Shake the mixture for a sufficient time (e.g., 2-4 hours) at a constant temperature (25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV.
-
Calculation:
-
P = [Compound]octanol / [Compound]water
-
LogP (or LogD) = log₁₀(P)
-
High-Throughput Alternative: Reverse-Phase HPLC (RP-HPLC)
For earlier stages of drug discovery where throughput is essential, RP-HPLC offers a rapid and reliable method for estimating LogP.[13][14]
Principle: The retention time of a compound on a reverse-phase column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a set of standard compounds with known LogP values.
Workflow Diagram:
Caption: RP-HPLC workflow for high-throughput LogP estimation.
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a fundamental property that limits the oral absorption and bioavailability of many drug candidates.[15] It is crucial to determine the solubility under various conditions to guide formulation development.
Table 2: Types of Solubility Assays in Drug Discovery
| Assay Type | Throughput | Stage of Use | Principle |
| Kinetic Solubility | High | Early Discovery, HTS | Measures the concentration at which a compound, rapidly added from a DMSO stock, precipitates in aqueous buffer.[16][17] |
| Thermodynamic Solubility | Low-Medium | Lead Optimization, Pre-formulation | Measures the concentration of a compound in a saturated solution at equilibrium after prolonged incubation of excess solid.[18][19] |
Recommended Experimental Protocol: Thermodynamic (Equilibrium) Solubility
This method provides the true equilibrium solubility, which is essential for pre-formulation and understanding the maximum achievable concentration in solution.[16]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 1-(5-Bromo-2-methoxyphenyl)pyrrolidine to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Equilibration: Shake or stir the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Filtration: Filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) to remove undissolved solid.
-
Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Spectroscopic and Structural Analysis
Spectroscopic analysis provides invaluable information on the identity, purity, and structure of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a unique fingerprint of the molecule.[20][21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement.[22] Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed, with fragmentation patterns providing further structural information.[23][24]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key absorbances would be expected for the C-O-C ether linkage, the C-N bond of the pyrrolidine, and the aromatic C-H and C=C bonds.[25][26]
Table 3: Predicted Spectroscopic Data for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons on the substituted phenyl ring, methoxy group singlet, and methylene protons of the pyrrolidine ring. |
| ¹³C NMR | Aromatic carbons, methoxy carbon, and pyrrolidine carbons. |
| HRMS (ESI+) | Accurate mass of the protonated molecule [M+H]⁺. |
| IR (Thin Film) | C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), C-N (amine) stretching frequencies. |
Summary and Path Forward
The comprehensive physicochemical characterization of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, as outlined in this guide, is a critical step in its evaluation as a potential drug candidate. The data generated from these studies on pKa, lipophilicity, solubility, and structure will form the foundation for understanding its ADME properties and will guide future optimization and formulation efforts. By investing in a thorough and early assessment of these core properties, research teams can mitigate risks, allocate resources more effectively, and ultimately increase the probability of advancing a successful therapeutic agent.
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